5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid
Description
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Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYUHOQWDKTBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic Acid: A Versatile Scaffold in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. By dissecting its chemical structure, this document elucidates the rationale behind its synthesis, explores its physicochemical properties through spectroscopic analysis, and discusses its potential as a versatile scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom and a diethylaminosulfonyl group imparts unique electronic and conformational properties, making it a valuable building block for the design of novel therapeutic agents. This guide will delve into established synthetic routes for analogous compounds, predict its spectral characteristics, and survey the pharmacological landscape of related sulfamoylbenzoic acid derivatives to highlight its potential applications.
Introduction: The Strategic Design of a Privileged Scaffold
The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. The design of small molecules that can effectively interact with biological targets is a meticulous process, often relying on the use of "privileged scaffolds" – molecular frameworks that are known to bind to multiple protein targets. This compound emerges as a compelling example of such a scaffold, integrating key structural motifs that are highly valued in medicinal chemistry.
The presence of a benzoic acid moiety provides a versatile handle for derivatization and can participate in crucial hydrogen bonding interactions with biological receptors. The strategic placement of a fluorine atom at the ortho-position significantly influences the molecule's acidity, lipophilicity, and metabolic stability. Fluorine's high electronegativity can modulate the pKa of the carboxylic acid and influence the conformation of the molecule, potentially leading to enhanced binding affinity and improved pharmacokinetic properties.
Furthermore, the diethylaminosulfonyl group at the 5-position is a key contributor to the molecule's potential biological activity. The sulfonamide functionality is a well-established pharmacophore found in a wide array of approved drugs, including diuretics, antibacterials, and anticancer agents.[1] The diethylamino substitution offers a site for further modification and can influence the compound's solubility and cell permeability. This guide will provide an in-depth analysis of the chemical architecture of this compound, offering insights into its synthesis, characterization, and potential as a cornerstone for future drug development endeavors.
Chemical Structure and Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its chemical behavior and potential biological interactions.
Molecular Formula: C₁₁H₁₄FNO₄S Molecular Weight: 275.3 g/mol IUPAC Name: this compound
The structure features a central benzene ring substituted with three key functional groups:
-
A Carboxylic Acid Group (-COOH) at C1: This acidic group is a primary site for salt formation and derivatization to form esters or amides, enabling the exploration of structure-activity relationships.
-
A Fluorine Atom (-F) at C2: The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect, which is known to increase the acidity of the benzoic acid compared to its non-fluorinated counterpart.[2] This modification can also influence the molecule's conformation and its ability to penetrate biological membranes.
-
A Diethylaminosulfonyl Group (-SO₂N(CH₂CH₃)₂) at C5: This sulfonamide moiety is a versatile functional group known to participate in hydrogen bonding and other non-covalent interactions with biological targets. The diethyl substitution provides a degree of lipophilicity and can be modified to modulate the compound's pharmacokinetic profile.
A summary of the predicted and known physicochemical properties of this compound and its core components is presented in Table 1.
| Property | Value/Prediction | Rationale/Reference |
| Molecular Formula | C₁₁H₁₄FNO₄S | Elemental Composition |
| Molecular Weight | 275.3 g/mol | Sum of Atomic Weights |
| Appearance | Likely a white to off-white crystalline solid | Based on similar benzoic acid derivatives[2] |
| pKa (Carboxylic Acid) | Predicted to be lower than benzoic acid (pKa ≈ 4.2) | The electron-withdrawing fluorine at the ortho position increases acidity.[2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water | Typical for substituted benzoic acids |
| LogP (Lipophilicity) | Moderately lipophilic | Contribution from the diethylamino and aromatic moieties |
Table 1: Physicochemical Properties of this compound.
Synthesis and Characterization: A Logical Approach
Proposed Synthetic Pathway
A logical and commonly employed strategy for the synthesis of sulfamoylbenzoic acids involves a two-step process starting from a suitable benzoic acid derivative.[3] In this case, the synthesis would likely commence with 2-fluorobenzoic acid.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Chlorosulfonylation of 2-Fluorobenzoic Acid
The initial step involves the electrophilic aromatic substitution of 2-fluorobenzoic acid with chlorosulfonic acid (ClSO₃H). This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring. The directing effects of the existing substituents (the ortho-para directing carboxyl group and the ortho-para directing fluorine atom) would favor the introduction of the bulky chlorosulfonyl group at the sterically less hindered para-position to the fluorine atom (C5).
Step 2: Amination with Diethylamine
The resulting 2-fluoro-5-(chlorosulfonyl)benzoic acid is then reacted with diethylamine. The nucleophilic nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired sulfonamide bond.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for similar transformations.[3][4]
Materials:
-
2-Fluorobenzoic acid
-
Chlorosulfonic acid
-
Diethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Chlorosulfonylation: In a fume hood, cautiously add 2-fluorobenzoic acid portion-wise to an excess of stirred, ice-cooled chlorosulfonic acid. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified period (monitoring by TLC is recommended).
-
Work-up (Step 1): Carefully pour the cooled reaction mixture onto crushed ice. The product, 2-fluoro-5-(chlorosulfonyl)benzoic acid, should precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Amination: Dissolve the crude 2-fluoro-5-(chlorosulfonyl)benzoic acid in a suitable solvent like dichloromethane. Cool the solution in an ice bath and add diethylamine dropwise with stirring.
-
Work-up (Step 2): After the reaction is complete (monitored by TLC), wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of analogous compounds, the following characteristic signals can be predicted:
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl groups of the diethylamino moiety.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (ortho to -COOH) | ~8.0-8.2 | Doublet of doublets | 1H |
| Aromatic-H (ortho to -SO₂NR₂) | ~7.8-8.0 | Doublet of doublets | 1H |
| Aromatic-H (meta to both) | ~7.4-7.6 | Triplet | 1H |
| -CH₂- (Diethylamino) | ~3.3-3.5 | Quartet | 4H |
| -CH₃ (Diethylamino) | ~1.1-1.3 | Triplet | 6H |
| -COOH | >10 | Broad singlet | 1H |
Table 2: Predicted ¹H NMR Data for this compound.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, with the aromatic carbons showing characteristic shifts influenced by the substituents.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic acid) | 1710-1680 |
| S=O stretch (Sulfonamide) | 1350-1315 and 1160-1140 (asymmetric and symmetric) |
| C-F stretch | 1250-1020 |
| Aromatic C=C stretch | ~1600, 1580, 1475 |
Table 3: Predicted IR Absorption Bands for this compound. [5][6][7]
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode would likely show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. Fragmentation patterns of aromatic sulfonamides often involve the loss of SO₂.[8][9]
Applications in Drug Development: A Scaffold of Opportunity
The structural features of this compound position it as a highly attractive starting point for the development of new therapeutic agents across various disease areas. The sulfamoylbenzoic acid scaffold is a known pharmacophore with a broad range of biological activities.[1][10]
Potential Therapeutic Areas
Derivatives of sulfamoylbenzoic acid have been investigated for their utility in a multitude of therapeutic applications:
-
Diuretics: The sulfonamide group is a key feature of many diuretic drugs.
-
Anticancer Agents: Sulfonamide-containing compounds have shown promise as inhibitors of various targets in cancer therapy, including carbonic anhydrases and kinases.[3]
-
Anti-inflammatory Agents: The scaffold has been explored for the development of inhibitors of enzymes involved in inflammatory pathways.
-
Antidiabetic Agents: Certain sulfamoyl derivatives have been investigated for their potential to modulate targets involved in glucose metabolism.[11]
The presence of the 2-fluoro substituent can further enhance the therapeutic potential by improving metabolic stability and modulating binding affinity.[12] The diethylamino group provides a handle for further chemical modification to optimize pharmacokinetic properties.
Rationale for Biological Activity: The Role of Key Functional Groups
Caption: Interplay of functional groups and their potential biological effects.
The convergence of these functional groups creates a molecule with a high potential for specific and potent interactions with biological targets. The carboxylic acid and sulfonamide moieties can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's active site. The fluorine atom can participate in favorable orthogonal multipolar interactions and block sites of metabolism, thereby increasing the drug's half-life. The diethylamino group allows for fine-tuning of the molecule's overall physicochemical properties to achieve an optimal balance of potency and drug-like characteristics.
Conclusion and Future Directions
This compound represents a strategically designed molecular scaffold with significant potential for the development of novel therapeutic agents. Its synthesis, while not explicitly detailed in the literature, can be confidently approached using established synthetic methodologies. The predictable spectroscopic characteristics provide a clear roadmap for its characterization. The true value of this compound lies in its versatility as a building block. The combination of a fluorinated benzoic acid and a diethylaminosulfonyl group offers a rich platform for medicinal chemists to explore a wide chemical space and target a diverse range of biological pathways. Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this core structure to unlock its full therapeutic potential.
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Solubility Profile of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic Acid in Organic Solvents: A Methodological and Interpretive Guide
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation and purification to bioavailability.[1] This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid in a range of common organic solvents. We delve into the underlying thermodynamic principles of solubility, present a detailed, field-proven experimental protocol based on the gold-standard saturation shake-flask method, and offer insights into the causal relationships between the molecular structure of the solute, solvent properties, and the resulting solubility data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of API solubility for informed decision-making in process chemistry and formulation development.
Introduction: The Critical Role of Solubility Profiling
This compound is a complex organic molecule featuring a combination of functional groups that create a nuanced physicochemical profile: an acidic carboxylic acid, a polar sulfonyl group, a lipophilic diethylamino group, and a fluorinated aromatic ring. Understanding how this molecule interacts with various solvents is paramount. The selection of an appropriate solvent system is a cornerstone of successful crystallization development, influencing not only yield but also critical quality attributes such as impurity rejection, polymorph control, and crystal morphology.[2][3][4]
A comprehensive solubility profile is not merely a data point; it is a predictive tool that informs:
-
Process Chemistry: Selection of optimal solvents for reaction, work-up, and crystallization, maximizing yield and purity.[5]
-
Formulation Development: Design of liquid dosage forms and selection of excipients for solid dosage forms to ensure drug dissolution and bioavailability.[6]
-
Analytical Method Development: Preparation of stock solutions and standards for preclinical and quality control testing.[7]
This guide will walk through the essential steps to generate and interpret a high-quality solubility profile for this target compound.
Foundational Principles: Why "Like Dissolves Like"
The solubility of a solid in a liquid is a thermodynamic equilibrium process.[8] The extent to which a solute dissolves depends on the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[9] This balance is encapsulated in the principle "like dissolves like," which is governed by the polarity and intermolecular forces of the substances involved.[9][10]
-
Polar Solvents: These solvents have large dipole moments and/or hydrogen bonding capabilities. They are effective at dissolving polar solutes, such as salts and compounds with functional groups like -OH, -COOH, and -NH2.
-
Non-Polar Solvents: These solvents have low dipole moments and primarily interact through weaker London dispersion forces. They are best for dissolving non-polar, lipophilic solutes like hydrocarbons.
This compound presents a mixed character. Its carboxylic acid and sulfonyl groups provide polar, hydrogen-bonding sites, favoring interaction with polar solvents. Conversely, the diethylamino group and the benzene ring contribute to its lipophilicity, suggesting some affinity for less polar environments. Therefore, a broad range of solvents must be screened to fully map its solubility behavior.
Experimental Protocol: The Saturation Shake-Flask Method
To ensure thermodynamic equilibrium is reached and the data is reliable, the saturation shake-flask method is the most widely accepted and robust technique.[11] The following protocol provides a step-by-step workflow for its implementation.
Materials and Equipment
-
This compound (crystalline solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[11]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can vary, but a 48- to 72-hour period is often adequate for many compounds.[12] It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.
-
Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. To obtain a clear, particle-free supernatant for analysis, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[12]
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise dilution with a suitable solvent (often the mobile phase of the HPLC method) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method.[11] The concentration of the API in the original saturated solution is then calculated by applying the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured format to facilitate comparison and analysis. The following table presents illustrative data for this compound, based on established chemical principles.
Table 1: Illustrative Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |
| Heptane | Non-Polar | 0.1 | < 0.1 |
| Toluene | Non-Polar Aromatic | 2.4 | ~ 1.5 |
| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 45 |
| Acetone | Polar Aprotic | 5.1 | ~ 150 |
| Acetonitrile | Polar Aprotic | 5.8 | ~ 120 |
| Ethanol | Polar Protic | 4.3 | ~ 90 |
| Methanol | Polar Protic | 5.1 | ~ 110 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 |
Note: These are illustrative values for discussion purposes and must be confirmed experimentally.
Analysis of Solubility Trends
The illustrative data reveals a clear trend consistent with the molecule's structure:
-
Poor Solubility in Non-Polar Solvents: The compound is practically insoluble in heptane and has very low solubility in toluene. This is expected, as the weak van der Waals forces offered by these solvents cannot overcome the strong intermolecular interactions (hydrogen bonding and dipole-dipole forces) within the crystalline API.[10]
-
Good Solubility in Polar Aprotic Solvents: The highest solubilities are observed in highly polar aprotic solvents like DMSO and Acetone. These solvents have strong dipole moments that can effectively solvate the polar sulfonyl and carboxylic acid moieties of the API. DMSO, in particular, is an excellent solvent for a wide range of compounds due to its high polarity.
-
Good Solubility in Polar Protic Solvents: Methanol and ethanol are also effective solvents. As alcohols, they can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group of the API.[9]
-
Intermediate Solubility: Ethyl acetate shows moderate solubility. While it is polar, its hydrogen bonding capability is limited compared to alcohols, and its polarity is lower than DMSO or acetone, resulting in intermediate solvating power for this specific API.
The following diagram illustrates the relationship between the molecular features of the API and the solvent properties that drive solubility.
Caption: Solute-solvent interactions governing solubility.
Conclusion
A thorough understanding of the solubility profile of an API like this compound is not an academic exercise but a fundamental requirement for efficient and robust drug development. By employing a systematic approach, such as the saturation shake-flask method coupled with HPLC analysis, researchers can generate reliable data. Interpreting this data through the lens of fundamental chemical principles—polarity, hydrogen bonding, and intermolecular forces—allows for the rational selection of solvents for crystallization, formulation, and analytical testing. This guide provides the necessary framework to achieve this, empowering scientists to make data-driven decisions that accelerate the path from discovery to product.
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Methodological & Application
Using 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid as a pharmaceutical intermediate
Application Note: Strategic Utilization of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic Acid in Medicinal Chemistry
Executive Summary
This compound (CAS: 61953-39-7) represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its three functional domains: the electron-deficient 2-fluoro group (highly activated for nucleophilic aromatic substitution, SNAr), the carboxylic acid (ready for amide coupling or esterification), and the 5-diethylsulfamoyl moiety (a stable, lipophilic sulfonamide bioisostere).[1]
This guide details the strategic application of this intermediate in the synthesis of Benzamide Neuroleptics , Uricosuric Agents , and Diuretic Analogs .[1] We provide validated protocols for regioselective diversification, ensuring high yield and purity in library synthesis and lead optimization.[1]
Chemical Profile & Mechanistic Insight
-
IUPAC Name: 5-(diethylsulfamoyl)-2-fluorobenzoic acid[1]
-
Molecular Formula: C₁₁H₁₄FNO₄S[1]
-
Molecular Weight: 275.30 g/mol [1]
-
Key Feature: The para-relationship between the sulfonyl group and the fluorine atom creates a "push-pull" electronic system.[1] The strong electron-withdrawing nature of the sulfonyl (Hammett
) and carboxyl groups significantly lowers the LUMO energy at the C-2 position, making the fluorine atom an exceptional leaving group for SNAr reactions under mild conditions.[1]
Structural Advantages in Drug Design
-
Lipophilicity Modulation: The N,N-diethyl substitution on the sulfonamide masks the polar N-H bonds found in primary sulfonamides, significantly increasing LogP and membrane permeability compared to unsubstituted analogs (e.g., Furosemide or Sulpiride precursors).[1]
-
Metabolic Stability: The tertiary sulfonamide is resistant to hydrolysis and N-glucuronidation, prolonging plasma half-life.[1]
-
Divergent Synthesis: The molecule serves as a "linchpin" intermediate.[1] Chemists can first diversify the 2-position via SNAr (introducing amines/alkoxides) and subsequently couple the carboxylic acid to generate complex benzamides.[1]
Strategic Applications
A. Synthesis of Benzamide Antipsychotics (D2/D3 Antagonists)
This intermediate is a structural analog to the core scaffold of Sulpiride , Amisulpride , and Tiapride .[1]
-
Mechanism: Displacement of the 2-fluoro group with functionalized diamines (e.g., 2-(aminomethyl)-1-ethylpyrrolidine) mimics the orthosteric binding motifs of benzamide neuroleptics.[1]
-
Utility: Used to synthesize lipophilic analogs for Structure-Activity Relationship (SAR) studies targeting the Blood-Brain Barrier (BBB) penetration.[1]
B. Development of Uricosuric & Diuretic Agents
The 5-sulfamoylbenzoic acid core is foundational to diuretics like Furosemide and Bumetanide , and uricosurics like Probenecid .[1]
-
Mechanism: The diethylsulfamoyl group mimics the dipropylsulfamoyl moiety of Probenecid, potentially offering uricosuric activity by inhibiting OAT (Organic Anion Transporter) channels.[1]
-
Utility: A key building block for "Dual-Action" diuretic/uricosuric candidates.[1]
Validated Experimental Protocols
Protocol A: Regioselective SNAr Diversification (C-2 Displacement)
Objective: To displace the 2-fluoro group with a secondary amine (e.g., Morpholine or Piperazine) while retaining the carboxylic acid and sulfonamide integrity.[1]
Materials:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine (2.5 eq)[1]
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (anhydrous)[1]
-
Base: K₂CO₃ (2.0 eq) - Optional if amine is in excess, but recommended for acid scavenging.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (3.6 mmol) of the fluorobenzoic acid substrate in 10 mL of anhydrous DMSO. The solution should be clear.
-
Addition: Add K₂CO₃ (1.0 g, 7.2 mmol) followed by Morpholine (0.78 mL, 9.0 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] The fluorine atom is highly activated; reaction progress should be rapid.[1]
-
Checkpoint: If reaction is sluggish, increase temp to 100°C, but avoid >120°C to prevent decarboxylation.[1]
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into 50 mL of ice-cold 1M HCl . Crucial: Acidification precipitates the product (now a 2-amino-benzoic acid derivative) and protonates the excess morpholine to keep it in the aqueous phase.[1]
-
Filter the precipitate or extract with Ethyl Acetate (3 x 20 mL).[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Expected Outcome: >85% Yield of 2-morpholino-5-(diethylsulfamoyl)benzoic acid.
Protocol B: Carboxylic Acid Activation & Amide Coupling
Objective: To couple the benzoic acid core with a primary amine to form the final Benzamide drug candidate.[1]
Materials:
-
Substrate: Product from Protocol A (or original intermediate)
-
Coupling Agent: SOCl₂ (Thionyl Chloride) or HATU/DIPEA[1]
-
Amine Partner: e.g., Benzylamine (Model amine)[1]
Methodology (Acid Chloride Route - Scalable):
-
Activation: Suspend 1.0 eq of the benzoic acid derivative in dry Toluene (5 mL/g). Add SOCl₂ (3.0 eq) and a catalytic drop of DMF.[1]
-
Reflux: Heat to reflux (110°C) for 2 hours until gas evolution ceases and the solid dissolves (formation of acid chloride).
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with Toluene twice to ensure dryness.[1]
-
Coupling: Dissolve the residue in dry DCM. Cool to 0°C. Add the Amine Partner (1.1 eq) and Et₃N (2.5 eq) dropwise.[1]
-
Completion: Stir at RT for 2 hours. Quench with NaHCO₃ (sat. aq).
-
Isolation: Separate organic layer, dry over MgSO₄, and concentrate.
Scientific Rationale: The acid chloride route is preferred for this scaffold because the electron-withdrawing sulfonamide group reduces the nucleophilicity of the carboxylate, sometimes making carbodiimide (EDC) couplings slower.[1]
Visual Workflow & Logic
The following diagram illustrates the "Divergent Synthesis Strategy" utilizing this intermediate.
Figure 1: Divergent synthesis workflow. The activated 2-fluoro position allows early-stage diversification (Pathway A) prior to scaffold assembly (Pathway B).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Incomplete displacement due to steric hindrance of nucleophile.[1] | Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 110°C. Use microwave irradiation (150°C, 20 min). |
| Decarboxylation | Reaction temperature too high (>140°C).[1] | Keep reaction below 120°C. Ensure acidic workup is gentle (pH 3-4). |
| Solubility Issues | Product precipitates during reaction. | Use a co-solvent mixture (DMSO/THF) or increase DMSO volume.[1] |
| Hydrolysis of Sulfonamide | Extremely harsh acidic conditions.[1] | The diethylsulfonamide is robust, but avoid boiling in conc.[1] H₂SO₄ or HCl for extended periods.[1] |
Safety & HSE Guidelines
-
Sulfonamide Sensitivity: Although this is a tertiary sulfonamide, handle as a potential sensitizer.[1] Use nitrile gloves and work in a fume hood.[1]
-
Fluoride Release: SNAr reactions release fluoride ions (as HF or salts).[1] Ensure waste streams are treated with Calcium Chloride (CaCl₂) to precipitate Calcium Fluoride before disposal.[1]
-
Corrosivity: The acid chloride intermediate (Protocol B) is corrosive and lachrymatory.[1]
References
-
Fundamental SNAr Chemistry: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution in Activated Aromatic Compounds." Chemical Reviews, 49(2), 273-412.[1] Link[1]
-
Benzamide Antipsychotic Synthesis: de Paulis, T., et al. (1986).[1] "Substituted 2-methoxybenzamides as potential antipsychotic agents."[1] Journal of Medicinal Chemistry, 29(1), 61-69.[1] Link[1]
-
Sulfonamide Bioisosteres: Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link
Sources
Preparation of sulfonamide-based drugs using fluorobenzoic acid building blocks
Application Note: Strategic Utilization of Fluorobenzoic Acids in Sulfonamide Drug Synthesis
Executive Summary & Strategic Rationale
The incorporation of fluorine into sulfonamide scaffolds represents a high-value strategy in modern medicinal chemistry. Sulfonamides (
Why Combine Fluorine and Sulfonamides?
-
Modulation: Fluorine’s high electronegativity adjacent to a sulfonamide group can lower the
of the N-H bond, enhancing potency in targets like carbonic anhydrase where the anion is the active species. -
Metabolic Stability: Replacing a C-H bond with C-F at metabolic "soft spots" (e.g., para-positions) blocks cytochrome P450-mediated hydroxylation, extending the drug's half-life (
).[1] -
Lipophilicity (
): Fluorine substitution typically increases lipophilicity, improving membrane permeability and blood-brain barrier (BBB) penetration.
This guide details the protocols for converting fluorobenzoic acid building blocks into bioactive sulfonamide scaffolds, focusing on regioselective chlorosulfonation and subsequent amidation.
Logical Framework: Retrosynthetic Analysis
Before beginning synthesis, one must understand the directing effects that govern the reaction outcomes.
-
The Building Block: Fluorobenzoic acid (e.g., 4-fluorobenzoic acid).
-
The Conflict:
-
Fluorine (F): Ortho/Para director (Deactivating, but resonance donor).
-
Carboxyl (
): Meta director (Strongly deactivating).
-
-
The Synergy:
-
In 4-fluorobenzoic acid , the F directs to positions 3/5. The COOH directs to positions 3/5. Result: Strong synergy; substitution occurs exclusively ortho to the fluorine.
-
In 2-fluorobenzoic acid , F directs to 3/5. COOH directs to 3/5. Result: Substitution occurs at position 5 (para to F, meta to COOH) due to steric hindrance at position 3.
-
Figure 1: Reaction pathway for the conversion of 4-fluorobenzoic acid to a sulfonamide drug scaffold.
Detailed Protocols
Protocol A: Regioselective Chlorosulfonation
Target: Synthesis of 3-(chlorosulfonyl)-4-fluorobenzoic acid.
This step introduces the sulfonyl chloride moiety.[2][3][4] The use of excess chlorosulfonic acid serves as both reagent and solvent.[2]
Reagents & Equipment:
-
4-Fluorobenzoic acid (1.0 equiv)
-
Chlorosulfonic acid (
) (5.0 – 8.0 equiv) [Corrosive/Fuming] -
Thionyl chloride (
) (Optional, 1.0 equiv to drive conversion) -
Apparatus: Round-bottom flask, reflux condenser, drying tube (
), oil bath.
Step-by-Step Methodology:
-
Setup: Place 4-fluorobenzoic acid (e.g., 10 g) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the flask to 0°C (ice bath). Add chlorosulfonic acid dropwise over 30 minutes. Caution: Evolution of HCl gas occurs. Vent into a scrubber (NaOH trap).
-
Reaction:
-
Remove the ice bath and allow to warm to room temperature.
-
Heat the mixture to 80°C – 100°C for 2–4 hours.
-
Note: The electron-withdrawing nature of the COOH and F groups deactivates the ring, requiring thermal energy for the electrophilic substitution.
-
-
Monitoring: Monitor by TLC (convert a mini-aliquot to methyl ester/sulfonamide for visualization) or NMR.
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. Exothermic!
-
The sulfonyl chloride will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid immediately. Wash with cold water (
).-
Tip: Do not let the solid sit in water for prolonged periods to prevent hydrolysis back to the sulfonic acid.
-
-
Drying: Dissolve the solid in DCM, dry over
, filter, and concentrate in vacuo to yield the crude sulfonyl chloride.
Validation Criteria:
- : Look for the loss of symmetry in the aromatic region.
-
Stability Check: The product is moisture sensitive. Store under inert atmosphere (
/Ar) if not used immediately.
Protocol B: Sulfonamide Coupling (Amidation)
Target: Reaction of the sulfonyl chloride with an amine.[4][5]
Reagents:
-
3-(Chlorosulfonyl)-4-fluorobenzoic acid (from Protocol A)
-
Amine (
) (1.1 equiv) -
Base: Triethylamine (TEA) or Pyridine (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine and base in anhydrous DCM at 0°C.
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution.
-
Why? Adding the chloride to the amine ensures the amine is always in excess locally, preventing bis-sulfonylation side products.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with 1N HCl (to remove excess amine/pyridine).
-
Wash with Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallization (EtOH/Water) or Flash Chromatography (Hexane/EtOAc).
Data Analysis & Troubleshooting
Table 1: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Low Yield (Step A) | Hydrolysis during quench | Pour onto ice slowly but filter quickly. Use DCM extraction immediately if solid doesn't precipitate well. |
| Starting Material Recovered | Ring deactivation | Increase reaction temperature to 110°C or add |
| Impurity: Sulfonic Acid | Hydrolysis of chloride | Ensure all solvents in Step B are anhydrous. Check the quality of the sulfonyl chloride intermediate. |
| Regioisomer Mix | Incorrect Temp/Substrate | Verify directing effects. 2-fluorobenzoic acid yields 5-sulfonyl; 4-fluorobenzoic yields 3-sulfonyl. |
Visualization of Chemical Space:
Figure 2: Decision tree for synthetic routes. Direct chlorosulfonation (Path 1) is preferred for atom economy unless the COOH interferes with the amine.
Case Study: Carbonic Anhydrase Inhibitor Analog
Objective: Synthesize a derivative of 4-sulfamoylbenzoic acid containing a fluorine atom to improve lipophilicity.
-
Starting Material: 4-Fluorobenzoic acid.
-
Reaction: Chlorosulfonation (neat
, 100°C, 3h). -
Intermediate: 3-(chlorosulfonyl)-4-fluorobenzoic acid.[6]
-
Amidation: React with aqueous ammonia (
) or substituted amine.-
Note: If using ammonia, the product is a primary sulfonamide (
), a classic zinc-binding motif for Carbonic Anhydrase inhibition.
-
-
Result: The fluorine at position 4 remains, providing metabolic protection and modulating the acidity of the neighboring sulfonamide at position 3.
References
-
BenchChem. Chlorosulfonation of Benzoic Acid Derivatives: Technical Support & Protocols. Retrieved from
-
Sigma-Aldrich. 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Product Specifications and Safety. Retrieved from
-
MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[4] Molbank 2019. Retrieved from
-
National Institutes of Health (NIH). The Role of Small Molecules Containing Fluorine Atoms in Medicine. PMC Article. Retrieved from
-
Cynor Lab. 3-(Chlorosulfonyl)-4-fluorobenzoic acid: Industrial Applications. Retrieved from
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Buy 3-(Chlorosulfonyl)-4-fluorobenzoic Acid at Attractive Prices High Purity & Industrial Grade [cynorlab.com]
Application Note: Strategic Esterification of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic Acid
Topic: Esterification methods for 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary
The esterification of This compound (CAS: 37098-75-2 analog/derivative) presents a unique chemoselective challenge. While the carboxylic acid moiety requires activation for ester formation, the molecule contains two electron-withdrawing groups (EWGs)—a fluorine atom at the ortho position (C2) and a diethylsulfamoyl group at the meta position (C5).
Critical Chemical Insight: The C5-sulfonamide group is para to the C2-fluorine. This "push-pull" electronic arrangement (EWGs at ortho and para positions relative to each other) significantly activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr) . Consequently, standard esterification protocols utilizing strong alkoxide bases or high-temperature basic conditions pose a high risk of displacing the fluorine atom, leading to ether byproducts rather than the desired ester.
This guide details three optimized protocols designed to maximize ester yield while suppressing SNAr side reactions.
Chemical Analysis & Strategy
Substrate Properties
-
Acidity: The benzoic acid is highly acidic (predicted pKa < 3.0) due to the inductive effects of -F and -SO₂N(Et)₂.
-
Electrophilicity: The carbonyl carbon is highly activated; however, the C2-Fluorine is also an electrophilic site for SNAr.
-
Sterics: The ortho-fluorine provides moderate steric hindrance, potentially slowing bulky alcohol approach but not preventing it.
Method Selection Matrix
| Parameter | Method A: In-Situ Acid Chloride | Method B: Alkyl Halide (Base) | Method C: Carbodiimide Coupling |
| Reagent | SOCl₂ / Alcohol | MeI or EtI / K₂CO₃ | EDC / DMAP / Alcohol |
| Mechanism | Acyl Chloride Intermediate | Sɴ2 Nucleophilic Substitution | Steglich Esterification |
| Conditions | Reflux (Acidic) | 40°C (Mild Basic) | 0°C to RT (Neutral) |
| SNAr Risk | Low (Acidic media protects C-F) | Medium (Control temp < 60°C) | Very Low |
| Scalability | High (Kg scale) | Medium (Gram scale) | Low (mg to g scale) |
| Best For | Methyl/Ethyl Esters | Methyl/Ethyl/Benzyl Esters | Complex/Sensitive Alcohols |
Detailed Protocols
Method A: Thionyl Chloride Mediated Esterification (Preferred for Scale)
Rationale: This method generates the acid chloride in situ within the alcohol solvent. The acidic environment effectively protonates any potential nucleophiles, rendering the C-F bond stable against SNAr displacement.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Solvent/Reagent: Anhydrous Methanol or Ethanol (10-20 volumes)
-
Activator: Thionyl Chloride (SOCl₂) (1.5 - 2.0 equiv)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
-
Chilling: Charge the flask with anhydrous alcohol (MeOH or EtOH) and cool to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride dropwise over 15–20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).
-
Addition: Add the solid benzoic acid substrate in one portion.
-
Reaction: Remove the ice bath. Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 3–5 hours.
-
Monitoring: Check via TLC (System: Hexane/EtOAc 1:1) or HPLC. The acid spot should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Concentrate the mixture under reduced pressure to remove solvent and excess SOCl₂.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash with Saturated NaHCO₃ (2x) to remove residual acid traces (Caution: CO₂ evolution).
-
Wash with Brine (1x).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.[2]
-
-
Purification: Usually yields pure product. If necessary, recrystallize from Hexane/EtOAc.
Method B: Alkyl Halide Alkylation (Mild Basic Conditions)
Rationale: Ideal for laboratory-scale synthesis or when the alcohol is not the solvent. Uses the carboxylate anion as the nucleophile.
Reagents:
-
Substrate (1.0 equiv)
-
Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI) (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.5 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)
Protocol:
-
Dissolution: Dissolve the substrate in DMF (5–10 volumes) at room temperature.
-
Deprotonation: Add K₂CO₃. Stir for 15 minutes. The mixture may become a suspension.[3]
-
Alkylation: Add the Alkyl Iodide dropwise.
-
Reaction: Stir at 40°C for 4–6 hours.
-
Critical Control Point:Do NOT exceed 60°C. Higher temperatures increase the kinetic energy for the carbonate or residual water to attack the C-F bond (SNAr).
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (10 volumes). The ester often precipitates as a solid.
-
If solid: Filter, wash with water, and dry.
-
If oil: Extract with EtOAc, wash with water (3x) to remove DMF, then Brine. Dry and concentrate.
-
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and mechanistic pathways, highlighting the critical SNAr avoidance strategy.
Caption: Strategic selection map for esterification, emphasizing the suppression of SNAr side-reactions at the activated C-F bond.
Analytical Validation
To ensure the integrity of the synthesized ester, the following analytical parameters should be verified.
| Technique | Expected Signal / Observation | Purpose |
| ¹H NMR | New singlet (3.8–3.9 ppm for -OMe) or triplet/quartet (for -OEt). Disappearance of broad -COOH singlet (>11 ppm). | Confirm ester formation.[4][5][6][7][8] |
| ¹⁹F NMR | Shift in the fluorine signal (typically -100 to -120 ppm range). Crucial: Ensure only ONE fluorine peak exists. | Confirm retention of Fluorine (No SNAr). |
| HPLC-MS | M+1 peak corresponding to Ester MW (Acid MW + 14 or 28). | Purity and Identity. |
| IR | Strong Carbonyl stretch shift: Acid (~1680-1690 cm⁻¹) | Functional group verification. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Steric hindrance of ortho-F. | Increase reaction time or use Method A (Acid Chloride) to force reaction. |
| Byproduct (M - 4) | SNAr displacement of F by OMe. | Method B: Lower temperature to <40°C. Method A: Ensure anhydrous conditions. |
| Starting Material Remains | Incomplete activation. | Check quality of SOCl₂ or Alkyl Iodide. Ensure reagents are dry. |
References
-
RSC Advances. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. Royal Society of Chemistry.
-
Organic Syntheses. (1944). p-Fluorobenzoic Acid and Esterification Protocols. Org. Synth. Coll. Vol. 2, p. 299.
-
PubChem. (2025).[9] 2-Fluorobenzoic Acid Chemical Properties and Reactivity. National Library of Medicine.
-
BenchChem. (2025).[1][4] Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 9. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation for Fluorinated Benzoic Acid Derivatives
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of fluorinated benzoic acid derivatives. These compounds are of significant interest in pharmaceutical and agrochemical research, often presenting unique challenges in chromatographic analysis due to their specific physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to empower you to overcome common hurdles and achieve robust, reproducible separations.
Our approach is grounded in fundamental scientific principles and extensive field experience. We will not only provide solutions but also explain the underlying mechanisms, enabling you to make informed decisions in your method development and routine analyses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of fluorinated benzoic acid derivatives, offering a systematic approach to diagnosis and resolution.
Poor Peak Shape: Tailing and Fronting
Peak asymmetry is a frequent issue, particularly peak tailing with acidic compounds, which can compromise accurate integration and reduce resolution.[1][2]
Q: My peaks for fluorinated benzoic acid derivatives are showing significant tailing. What is the likely cause and how can I fix it?
A: Peak tailing for acidic compounds like fluorinated benzoic acids is often due to secondary interactions between the analyte and the stationary phase, most commonly with exposed silanol groups on silica-based columns.[3] These silanols can become ionized at higher mobile phase pH, leading to undesirable ionic interactions with the acidic analytes.[3]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: This is the most critical parameter to control. The goal is to suppress the ionization of both the benzoic acid derivatives and the surface silanols.
-
Action: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa of your analytes.[4][5][6] For most benzoic acids, a pH in the range of 2.5-3.5 is a good starting point.[4]
-
Causality: At a low pH, the carboxylic acid group of the analyte is protonated (neutral), and the silanol groups are also in their neutral form, minimizing ionic interactions and thus reducing peak tailing.[4][6]
-
Practical Tip: Use a buffer (e.g., phosphate or acetate) to maintain a consistent pH throughout the analysis.[7]
-
-
Column Selection: Not all C18 columns are the same. The type of silica and the end-capping can significantly impact peak shape for acidic compounds.
-
Action: If pH adjustment is insufficient, consider using a modern, high-purity silica column with robust end-capping. Alternatively, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, can offer different selectivity and reduce secondary interactions.[7] For fluorinated compounds specifically, a fluorinated stationary phase (e.g., PFP - pentafluorophenyl) can provide unique selectivity and improved peak shape.[8]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.[9]
-
Action: Reduce the sample concentration or injection volume and observe the effect on peak shape.
-
Logical Flow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Poor Resolution and Selectivity
Achieving baseline separation between different fluorinated benzoic acid isomers or from impurities can be challenging.
Q: I am struggling to separate two closely eluting fluorinated benzoic acid isomers. What strategies can I employ to improve resolution?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation. For closely related isomers, changing selectivity is often the most effective approach.
Optimization Protocol:
-
Column Chemistry Screening: The primary driver of selectivity is the stationary phase.
-
Action: If a standard C18 column is not providing adequate separation, screen columns with different selectivities. Fluorinated stationary phases, such as Pentafluorophenyl (PFP), are highly recommended for separating halogenated aromatic compounds.[8] They offer multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can differentiate subtle structural differences between isomers.[8]
-
Causality: The electron-rich fluorine atoms in the PFP phase can interact differently with the fluorinated benzoic acids compared to a purely hydrophobic C18 phase, leading to enhanced selectivity.[8]
-
-
Mobile Phase Organic Modifier: The choice of organic solvent can significantly alter selectivity.
-
Action: If you are using acetonitrile, try substituting it with methanol, or vice versa. You can also evaluate ternary mixtures (e.g., water/acetonitrile/methanol).
-
Causality: Acetonitrile and methanol have different properties. Methanol is a protic solvent and a better hydrogen bond donor, while acetonitrile is aprotic with a stronger dipole moment. These differences can change how the analytes and the mobile phase compete for interaction sites on the stationary phase, thereby altering elution order and selectivity.
-
-
Temperature Optimization: Temperature affects the thermodynamics of the separation and can influence selectivity.
-
Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) and observe the impact on the resolution of the critical pair.
-
Causality: Changing the temperature can differentially affect the retention of the two isomers, potentially leading to an increase in their separation.
-
Data Summary for Selectivity Optimization:
| Parameter | Strategy | Rationale |
| Stationary Phase | Switch from C18 to PFP | PFP phases offer unique π-π and dipole-dipole interactions, beneficial for halogenated aromatics.[8] |
| Organic Modifier | Change from Acetonitrile to Methanol | Alters hydrogen bonding and dipole interactions, potentially changing elution order. |
| Temperature | Increase or decrease column temperature | Affects mass transfer and analyte-stationary phase interaction kinetics, which can alter selectivity. |
| Mobile Phase pH | Fine-tune pH around the pKa | Small pH changes can subtly alter the ionization state and hydrophobicity of isomers, impacting retention differently.[5] |
Frequently Asked Questions (FAQs)
Q1: Why should I consider a fluorinated HPLC column for analyzing fluorinated benzoic acids?
A1: Fluorinated stationary phases, such as PFP or fluoroalkyl phases, are an excellent choice for separating fluorinated compounds.[8] They exhibit enhanced retention and selectivity for halogenated compounds compared to traditional C18 phases.[8][10] This is due to specific interactions between the fluorinated phase and the fluorinated analytes, which are not present in standard reversed-phase chromatography. These columns can often provide different elution orders and resolve compounds that co-elute on a C18 column.[8]
Q2: How does the position of the fluorine atom on the benzoic acid ring affect its retention in reversed-phase HPLC?
A2: The position of the fluorine atom can significantly impact the molecule's polarity, hydrophobicity, and pKa, all of which influence its retention time. Fluorine is highly electronegative, and its position can alter the electron density of the aromatic ring and the acidity of the carboxylic acid group. Generally, isomers with different fluorine substitution patterns will exhibit different retention times, but the exact elution order can be complex and depends on the specific stationary and mobile phases used. A systematic method development approach, including screening different columns and mobile phases, is the best way to determine the optimal conditions for separating positional isomers.
Q3: My baseline is drifting during my gradient analysis. What are the common causes for this when analyzing acidic compounds?
A3: Baseline drift in gradient elution is a common problem and can stem from several sources.[9][11]
-
Mobile Phase Mismatch: If the UV absorbance of your mobile phase components (A and B) differs significantly at the detection wavelength, you will see a baseline drift as the composition changes. Ensure both mobile phases have low absorbance or that their absorbances are well-matched.
-
Lack of Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before the injection.[11] Increase the equilibration time between runs.
-
Contamination: Contaminants from your solvents, reagents, or the HPLC system itself can accumulate on the column at low organic concentrations and then elute as the organic percentage increases, causing a rising baseline or ghost peaks. Use high-purity (HPLC-grade) solvents and filter your mobile phases.[11]
-
Temperature Fluctuations: Unstable column temperature can cause the baseline to drift.[11] Using a column oven is highly recommended for stable and reproducible chromatography.
Workflow for Diagnosing Baseline Drift:
Caption: Diagnostic workflow for baseline drift.
Q4: What is the recommended starting point for developing a new HPLC method for a novel fluorinated benzoic acid derivative?
A4: A structured approach to method development is crucial for efficiency.[12][13]
-
Analyte Characterization: Gather information about your analyte, specifically its pKa and UV absorbance spectrum (to select an optimal detection wavelength).[13]
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a modern, end-capped C18 column (e.g., 100-150 mm length, 3 or 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in water. This will set the pH in the acidic range to suppress ionization.[15]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: Set the UV detector to the λmax of your compound for maximum sensitivity.[14]
-
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate elution time of your analyte.[12]
-
Optimization: Based on the scouting run, you can optimize the gradient to improve resolution and reduce run time. If peak shape is poor or co-elution occurs, proceed with the troubleshooting and optimization steps outlined in this guide, such as fine-tuning the pH or screening alternative column chemistries like PFP.
This systematic process provides a solid foundation for developing a robust and reliable HPLC method for your fluorinated benzoic acid derivatives.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. (n.d.). Benchchem.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
- HPLC Troubleshooting Guide. (n.d.).
- Steps involved in HPLC Method Development. (n.a.). Asian Journal of Pharmaceutical Research.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.). Waters Corporation.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services.
- HPLC Troubleshooting Guide. (n.d.). MilliporeSigma.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate.
- Common HPLC Problems & How to Deal With Them. (2022). Phenomenex.
- Technical Support Center: Optimizing HPLC Separation of Di- and Tri-iodinated Benzoic Acids. (n.d.). Benchchem.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials.
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. pharmtech.com [pharmtech.com]
- 13. asianjpr.com [asianjpr.com]
- 14. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 15. welch-us.com [welch-us.com]
Storage conditions to prevent degradation of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid to prevent its degradation. By understanding the chemical nature of this compound and the factors that can influence its stability, users can ensure the integrity of their samples and the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry place.[1][2] Refrigeration at 2-8°C is ideal. For short-term storage, such as during routine laboratory use, maintaining the compound at room temperature (around 20-25°C) is acceptable, provided it is protected from excessive heat and humidity.[3]
Q2: How should I protect the compound from moisture?
A2: This compound is a solid that can be sensitive to moisture. Always store it in a tightly sealed container to prevent the absorption of atmospheric water.[1][2][4] The use of a desiccator for long-term storage is a good practice to further minimize exposure to humidity.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this exact compound is not extensively published, both the sulfonamide and fluorobenzoic acid functional groups can be susceptible to photodegradation.[5][6] Therefore, it is a critical precautionary measure to store the compound in an amber or opaque container to protect it from light.[7]
Q4: What types of containers are suitable for storing this compound?
A4: Chemically inert containers are essential. Glass vials with secure, tight-fitting caps are highly recommended. If using plastic containers, ensure they are made of a material that is non-reactive with organic acids and sulfonyl-containing compounds.
Q5: Can I store solutions of this compound?
A5: While storing the compound in its solid form is optimal for long-term stability, solutions can be prepared for immediate or short-term use. The stability of the compound in solution will depend on the solvent, pH, and storage conditions. If you need to store solutions, it is advisable to conduct a small-scale stability study under your specific conditions. It is generally recommended to store solutions at low temperatures (e.g., -20°C) and protected from light.
Troubleshooting Guide: Degradation Issues
This section addresses common problems that may arise due to the improper storage or handling of this compound.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, heat, or moisture. | Discard the reagent as its purity is compromised. A change in appearance is a strong indicator of chemical degradation. Implement stricter storage protocols, including the use of amber vials and storage in a desiccator. |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to lower effective concentration or the presence of interfering byproducts. | Confirm the purity of your stock. If degradation is suspected, acquire a new, certified lot of the compound. Review and reinforce proper storage and handling procedures with all laboratory personnel. |
| Poor solubility compared to previous batches | Potential hydrolysis or formation of insoluble degradation products. | Attempt to gently warm the solution to aid dissolution. However, if solubility issues persist, it is a strong indication of degradation. It is safer to use a fresh sample. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Analyze the new peaks to identify potential degradation pathways. Common degradation routes for similar compounds include hydrolysis of the sulfonamide bond or reactions involving the carboxylic acid group. Compare the chromatogram to that of a freshly prepared sample from a reliable source. |
Experimental Protocol: In-House Stability Assessment
To ensure the integrity of this compound under your specific laboratory conditions, a simple stability assessment can be performed. This protocol provides a framework for evaluating the compound's stability over time.
Objective: To assess the stability of this compound under various storage conditions relevant to your laboratory's workflow.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Methanol)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Amber and clear glass vials with screw caps
-
Temperature and humidity-controlled storage chambers (or desiccator, refrigerator, freezer)
Methodology:
-
Sample Preparation:
-
Accurately weigh and prepare a stock solution of this compound at a known concentration in a suitable solvent.
-
Aliquot the stock solution into multiple amber and clear glass vials.
-
-
Storage Conditions:
-
Designate several storage conditions to test. Examples include:
-
-20°C (in the dark)
-
4°C (in the dark)
-
Room temperature (in the dark)
-
Room temperature (exposed to ambient light)
-
40°C (accelerated degradation condition, in the dark)
-
-
-
Time Points:
-
Establish a timeline for analysis. Suggested time points: T=0 (initial analysis), T=1 week, T=2 weeks, T=4 weeks, and T=8 weeks.
-
-
Analytical Procedure:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC or LC-MS. The primary metric for stability is the peak area of the parent compound.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time for each storage condition.
-
A decrease of >5-10% in the parent peak area is often considered significant degradation.
-
Visualization of Key Concepts
Decision Workflow for Storage and Handling
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. iagim.org [iagim.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic Acid
This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive and comparative guide. We will dissect the anticipated spectrum by drawing parallels with structurally related compounds and grounding our predictions in the fundamental principles of NMR spectroscopy. This approach not only forecasts the spectral characteristics but also equips researchers with the tools to confidently interpret similar structures.
The Imperative of NMR in Modern Drug Development
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. ¹H NMR spectroscopy stands as a cornerstone technique, offering a rapid, non-destructive, and remarkably detailed view of molecular structure.[1] The chemical shift, signal multiplicity, and coupling constants of each proton provide a unique fingerprint, allowing for the verification of synthetic products and the identification of impurities. For a molecule like this compound, with its distinct aromatic and aliphatic regions, ¹H NMR is indispensable for confirming the precise arrangement of its functional groups.
Predicted ¹H NMR Spectrum: A Detailed Deconstruction
The structure of this compound presents three isolated proton spin systems: the protons on the aromatic ring, the ethyl groups of the diethylamino moiety, and the labile carboxylic acid proton. The analysis will be conducted assuming a standard deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar compound and exchanging with the acidic proton.[2]
The Aromatic Region (Predicted: 7.5 - 8.5 ppm)
The aromatic region is the most structurally informative part of the spectrum. The benzene ring is substituted with three groups: a fluorine atom (electron-donating via resonance, withdrawing via induction), a carboxylic acid (electron-withdrawing), and a diethylaminosulfonyl group (strongly electron-withdrawing). These substituents create a complex and predictable splitting pattern for the three aromatic protons (H-3, H-4, and H-6).
A crucial aspect of this region is the coupling of protons to the fluorine atom (¹⁹F, spin I=1/2). This H-F coupling occurs over multiple bonds, with magnitudes that are characteristic of their spatial relationship.[3]
-
H-3 Proton: This proton is ortho to the fluorine atom and meta to the sulfonyl group. It is expected to appear as a doublet of doublets (dd) . The primary splitting will be from the ortho-coupling to H-4 (³JHH ≈ 8-9 Hz). The secondary splitting will arise from the meta-coupling to the fluorine atom (⁴JHF ≈ 4-6 Hz).[4]
-
H-4 Proton: Positioned between the carboxylic acid and sulfonyl groups, this proton experiences the most complex coupling. It is expected to be a doublet of doublet of doublets (ddd) . It couples to H-3 (ortho, ³JHH ≈ 8-9 Hz), H-6 (meta, ⁴JHH ≈ 2-3 Hz), and the fluorine at position 2 (ortho, ³JHF ≈ 8-10 Hz).[5]
-
H-6 Proton: This proton is ortho to the sulfonyl group. It will likely appear as a doublet of doublets (dd) , though it may appear as a simple doublet if one coupling is too small to be resolved. It has a meta-coupling to H-4 (⁴JHH ≈ 2-3 Hz) and a para-coupling to the fluorine atom (⁵JHF ≈ 2-3 Hz).
The Aliphatic Region (Predicted: 1.1 - 3.4 ppm)
The diethylamino group gives rise to a classic ethyl pattern, modified by the strong deshielding effect of the adjacent sulfonyl group.[6]
-
Methylene Protons (-CH₂-): These protons are directly attached to the nitrogen of the sulfonamide. They will be deshielded and are expected to appear as a quartet (q) due to coupling with the three methyl protons (³JHH ≈ 7.2 Hz). Their predicted chemical shift is approximately 3.3 ppm.
-
Methyl Protons (-CH₃): These protons are further from the electron-withdrawing sulfonyl group. They will appear as a triplet (t) due to coupling with the two methylene protons (³JHH ≈ 7.2 Hz). Their predicted chemical shift is around 1.1 ppm.
The Labile Proton (Predicted: >12 ppm)
-
Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆.[7] Its position and broadness are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Comparative Analysis with Simpler Analogues
To substantiate our predictions, we compare the expected spectrum with that of a simpler, well-documented molecule: 2-fluorobenzoic acid.
Baseline Comparison: 2-Fluorobenzoic Acid
The known ¹H NMR spectrum of 2-fluorobenzoic acid provides a foundational reference for the aromatic proton shifts and couplings.[8][9] In DMSO-d₆, its aromatic protons appear at approximately:
-
H-3: ~7.33 ppm
-
H-4, H-5: ~7.66 ppm (multiplet)
-
H-6: ~7.92 ppm
Key Differences: When we introduce the strongly electron-withdrawing diethylaminosulfonyl group at position 5 of the 2-fluorobenzoic acid core, we anticipate the following changes:
-
Downfield Shift: All aromatic protons will shift downfield (to a higher ppm value) due to the deshielding effect of the -SO₂NEt₂ group.
-
Pattern Simplification: The substitution at position 5 removes a proton, simplifying the multiplet observed for H-4 and H-5 in the parent compound into the distinct, predictable patterns for H-3, H-4, and H-6 as described in Section 2.1.
The comparative data is summarized in the table below.
| Proton Assignment | 2-Fluorobenzoic Acid [8] | Predicted: this compound | Predicted Multiplicity | Key Couplings (Hz) |
| -COOH | ~13.3 ppm | >12 ppm | br s | N/A |
| Aromatic H-6 | ~7.92 ppm | ~8.3 ppm | dd | ⁴JHH ≈ 2-3, ⁵JHF ≈ 2-3 |
| Aromatic H-4 | ~7.66 ppm (part of m) | ~8.1 ppm | ddd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ³JHF ≈ 8-10 |
| Aromatic H-3 | ~7.33 ppm | ~7.8 ppm | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 4-6 |
| -CH₂- (Aliphatic) | N/A | ~3.3 ppm | q | ³JHH ≈ 7.2 |
| -CH₃ (Aliphatic) | N/A | ~1.1 ppm | t | ³JHH ≈ 7.2 |
Table 1: Comparison of experimental ¹H NMR chemical shifts for 2-fluorobenzoic acid with predicted values for the target molecule.
Visualizing Molecular Couplings and Analytical Workflow
To provide a clearer understanding of the structural relationships and the analytical process, the following diagrams are provided.
Figure 1: Key ¹H-¹H and ¹H-¹⁹F J-coupling interactions.
Figure 2: Recommended workflow for ¹H NMR spectral interpretation.
Protocol for High-Quality ¹H NMR Data Acquisition
To ensure the acquisition of a high-resolution, reliable spectrum, adherence to a robust experimental protocol is critical. This self-validating system minimizes artifacts and maximizes data quality.
Objective: To obtain a publication-quality ¹H NMR spectrum of this compound for unambiguous structure confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
5 mm NMR tubes (high precision)
-
Volumetric glassware and pipettes
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better resolution of complex multiplets)
Step-by-Step Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5 mg of the analyte into a clean, dry vial. b. Add ~0.6 mL of DMSO-d₆ to the vial. The solvent should contain 0.03% (v/v) TMS as the internal reference standard (δ = 0.00 ppm). c. Gently vortex or sonicate the sample until the analyte is completely dissolved. A clear, particulate-free solution is essential. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup & Calibration: a. Insert the sample into the spectrometer's magnet. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A narrow and symmetrical lock signal indicates good shimming.
-
Data Acquisition: a. Set the spectral width to cover a range of -2 to 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured. b. Use a standard 90° pulse sequence. c. Set the number of scans (NS) to 16 or 32. This provides an excellent signal-to-noise ratio for a sample of this concentration. d. Set the relaxation delay (D1) to at least 2 seconds to allow for adequate relaxation of all protons, ensuring accurate signal integration. e. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID into the frequency-domain spectrum. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. e. Integrate all signals to determine the relative proton ratios. f. Analyze the peak multiplicities and measure the J-coupling constants.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be highly characteristic and rich in structural information. The key identifiers are a three-proton aromatic system with complex splitting due to both H-H and H-F coupling, a distinct quartet-triplet pattern for the diethylamino group, and a far downfield broad singlet for the carboxylic acid proton. By comparing these expected features with simpler analogues and following a rigorous experimental protocol, researchers can confidently confirm the synthesis and purity of this and related compounds, underscoring the indispensable role of NMR in modern chemical science.
References
- Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- ChemicalBook. (n.d.). 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- ResearchGate. (2007). Coupling of Protons with Fluorine.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). 2-Fluorobenzoic acid.
- E. Kwan. (2012). Lecture 3: Coupling Constants.
- Eaborn, C., & Jackson, P. M. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500.
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FTIR characteristic peaks of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid
An In-Depth Guide to the Spectroscopic Characterization of 5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid: An FTIR-Focused Comparative Analysis
In the landscape of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This compound, a molecule incorporating a confluence of critical functional groups, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its characterization, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy.
This document moves beyond a simple recitation of spectral data. It is designed as a comparative guide for researchers and drug development professionals, offering insights into the causality behind spectral features and contrasting them with alternative analytical methodologies. We will dissect the molecule's structure to predict its FTIR spectrum, provide a best-practice experimental protocol for data acquisition, and contextualize the findings within a broader analytical framework that includes Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Raman Spectroscopy.
Molecular Structure and Expected Vibrational Modes
The first step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound is comprised of three key moieties: a substituted benzoic acid, an N,N-diethylsulfonamide group, and a fluoro-substituted aromatic ring. Each of these contributes distinct and identifiable signals to the infrared spectrum.
Figure 2: A standardized workflow for acquiring a high-quality ATR-FTIR spectrum.
A Comparative Look: Alternative and Complementary Analytical Techniques
While FTIR is excellent for functional group identification, a comprehensive characterization relies on a multi-technique approach. [1][2]Other methods provide complementary data to confirm the structure and assess purity.
| Technique | Information Provided | Comparison with FTIR |
| ¹H & ¹³C NMR | Provides detailed information on the chemical environment of hydrogen and carbon atoms, respectively. Crucial for confirming connectivity and stereochemistry. | While FTIR identifies functional groups, NMR elucidates the exact atomic scaffolding of the molecule. NMR is quantitative and provides precise structural information. [3][4] |
| Mass Spectrometry (MS) | Determines the precise molecular weight and provides fragmentation patterns that offer clues about the molecule's structure. Essential for confirming the elemental formula. | MS provides the molecular weight, which FTIR cannot. The fragmentation pattern in MS is complementary to the functional group information from FTIR, together offering a powerful combination for structural elucidation. [5][6] |
| Raman Spectroscopy | Also a vibrational spectroscopy technique, but it is sensitive to different selection rules. Excellent for non-polar bonds (e.g., C=C, S-S) and often provides a clearer view of the fingerprint region with minimal water interference. | Raman and FTIR are highly complementary. Symmetrical vibrations that are weak in FTIR are often strong in Raman. For this molecule, Raman would be particularly useful for the aromatic ring vibrations and the S=O symmetric stretch. [7][8][9] |
For this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons, the carboxylic acid proton (typically >10 ppm), and the ethyl groups of the diethylamino moiety. [10][11][12]High-resolution mass spectrometry (HRMS) would confirm the exact mass, providing unequivocal validation of the chemical formula. [1]
Conclusion
The structural characterization of this compound is effectively achieved through a well-reasoned analytical strategy centered on FTIR spectroscopy. The predicted spectrum is rich with distinct, high-intensity peaks originating from the carboxylic acid and sulfonamide functional groups, making FTIR an ideal first-pass technique for identity confirmation. The broad O-H stretch, sharp C=O stretch, and the two strong S=O stretching bands serve as a robust spectroscopic signature.
For unequivocal proof of structure and for purity assessment, it is imperative to complement FTIR analysis with orthogonal techniques such as NMR and Mass Spectrometry. By understanding the strengths and limitations of each method, researchers and drug development professionals can build a comprehensive and scientifically sound characterization package for this and other complex molecules.
References
-
ResearchGate. (2022). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Online]. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... [Online]. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Online]. Available at: [Link]
-
ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. [Online]. Available at: [Link]
- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Online]. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Online]. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
